N-(3-cyano-5-methyl-2-thienyl)acetamide
Description
N-(3-Cyano-5-methyl-2-thienyl)acetamide is a thiophene-based acetamide derivative characterized by a cyano group at the 3-position and a methyl group at the 5-position of the thienyl ring. Its structural features, such as the electron-withdrawing cyano group and hydrophobic methyl substituent, influence its physicochemical properties, such as solubility and lipophilicity, which are critical for drug-like behavior.
Properties
Molecular Formula |
C8H8N2OS |
|---|---|
Molecular Weight |
180.23g/mol |
IUPAC Name |
N-(3-cyano-5-methylthiophen-2-yl)acetamide |
InChI |
InChI=1S/C8H8N2OS/c1-5-3-7(4-9)8(12-5)10-6(2)11/h3H,1-2H3,(H,10,11) |
InChI Key |
DPXKQHBNFLGLRV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(S1)NC(=O)C)C#N |
Canonical SMILES |
CC1=CC(=C(S1)NC(=O)C)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Acetamide Derivatives
2-Cyano-N-(3-cyano-4-ethyl-5-methyl-2-thienyl)acetamide
- Structural Differences: Contains an additional cyano group at the 4-position and an ethyl group at the 5-position on the thienyl ring .
- The ethyl group may improve lipophilicity compared to the methyl analog.
- Biological Activity : While specific data are unavailable, the structural similarity suggests comparable antimicrobial or antifungal activity to the target compound.
2-Amino-N-[3-(2-chlorobenzoyl)-5-ethyl-thiophen-2-yl]acetamide
- Structural Differences: Features a 2-chlorobenzoyl substituent and an ethyl group on the thiophene ring, with an amino group replacing the cyano moiety .
- Impact on Properties: The 2-chlorobenzoyl group introduces steric bulk and electron-withdrawing effects, possibly enhancing binding to hydrophobic pockets in enzymes. The amino group may facilitate hydrogen bonding.
- Biological Activity : Likely exhibits distinct pharmacological profiles, such as anti-inflammatory or anticancer activity, due to the chlorobenzoyl group’s influence.
N-(2,3-Diphenylquinoxalin-6-yl)acetamide Derivatives
- Structural Differences: Incorporates a quinoxaline core with phenyl substituents, creating a larger aromatic system .
- Biological Activity: Demonstrated efficacy against microbial pathogens, with derivatives showing >90% yield in synthesis and notable antifungal activity .
Benzothiazole-Based Acetamides (e.g., EP3 348 550A1 Derivatives)
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